Diethyl dimethylmalonate

Description

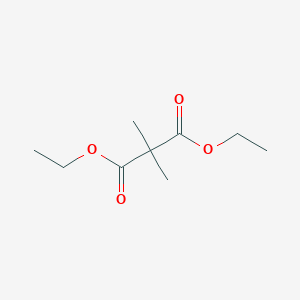

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-dimethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-12-7(10)9(3,4)8(11)13-6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELKSYXXNGHTSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167270 | |

| Record name | Diethyl dimethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-62-1 | |

| Record name | Propanedioic acid, 2,2-dimethyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dimethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL DIMETHYLMALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl dimethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl dimethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl Dimethylmalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dimethylmalonate is a diester of dimethylmalonic acid with the chemical formula C9H16O4.[1] It is a versatile intermediate in organic synthesis, valued for its role as a building block in the creation of more complex molecules.[2] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1619-62-1 | [1] |

| Molecular Formula | C9H16O4 | [1] |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.991 g/mL at 25 °C | [3] |

| Melting Point | -30.4 °C | [4] |

| Boiling Point | 192 °C | [3] |

| Flash Point | 71 °C (159.8 °F) | [4] |

| Refractive Index | n20/D 1.412 | [3] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 4.18 (q, 4H, OCH₂CH₃), 1.42 (s, 6H, C(CH₃)₂), 1.25 (t, 6H, OCH₂CH₃) | [6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 171.7 (C=O), 61.2 (OCH₂), 46.5 (C(CH₃)₂), 21.9 (C(CH₃)₂), 14.1 (CH₃) | [7] |

| IR (neat) | ν (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1250, ~1150 (C-O stretch) | [8] |

| Mass Spec (EI) | m/z: 188 (M+), 143, 115, 88, 87, 29 | [9][10] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate.

Protocol: Alkylation of Diethyl Malonate

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal (1 molar equivalent) in absolute ethanol under an inert atmosphere.

-

Formation of the Malonate Enolate: To the stirred, warm sodium ethoxide solution, add diethyl malonate (1 molar equivalent) dropwise. A white precipitate of the sodium salt of diethyl malonate may form.[11]

-

First Alkylation: Add methyl iodide or methyl bromide (1.05 molar equivalents) dropwise to the reaction mixture, maintaining a gentle reflux. Continue to heat and stir until the reaction mixture is neutral.

-

Second Alkylation: Prepare a fresh solution of sodium ethoxide (1 molar equivalent) in a separate flask. Add this to the reaction mixture, followed by a second portion of methyl iodide or methyl bromide (1.05 molar equivalents).

-

Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the ethanol under reduced pressure. To the residue, add water to dissolve the sodium bromide byproduct. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound is then purified by vacuum distillation.

References

- 1. prepchem.com [prepchem.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. This compound(1619-62-1) 1H NMR [m.chemicalbook.com]

- 7. This compound(1619-62-1) 13C NMR [m.chemicalbook.com]

- 8. This compound(1619-62-1) IR Spectrum [m.chemicalbook.com]

- 9. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(1619-62-1) MS [m.chemicalbook.com]

- 11. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Synthesis of Diethyl Dimethylmalonate from Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of diethyl dimethylmalonate from dimethyl malonate, a key chemical transformation in organic synthesis. The document details the underlying reaction mechanism, provides a synthesized experimental protocol based on established methodologies for malonic ester alkylation, and presents relevant data in a structured format. This guide is intended for laboratory professionals seeking to understand and perform this synthesis.

Introduction

The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation in organic chemistry. The synthesis of this compound from dimethyl malonate is a classic example of a dialkylation reaction, where two ethyl groups are sequentially added to the α-carbon of the malonic ester. The resulting product, this compound, is a valuable intermediate in the synthesis of various organic molecules, including substituted carboxylic acids and heterocyclic compounds. The acidity of the methylene protons of dimethyl malonate (pKa ≈ 13) is the key to its reactivity, allowing for deprotonation by a suitable base to form a stabilized enolate, which then acts as a nucleophile.

Reaction Mechanism and Pathway

The synthesis of this compound from dimethyl malonate proceeds through a two-step nucleophilic substitution reaction (SN2). The overall process involves the sequential deprotonation of dimethyl malonate and subsequent alkylation with an ethyl halide.

Step 1: Formation of the Enolate

A strong base, typically sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), is used to deprotonate the α-carbon of dimethyl malonate. This results in the formation of a resonance-stabilized enolate ion.

Step 2: First Alkylation (Monoethylation)

The enolate ion, a potent nucleophile, attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide ion and forming methyl ethylmalonate.

Step 3: Second Deprotonation and Alkylation (Diethylation)

A second equivalent of the base is used to deprotonate the remaining acidic proton on the α-carbon of the mono-ethylated intermediate. The resulting enolate then undergoes a second SN2 reaction with another molecule of the ethyl halide to yield the final product, this compound.

The overall reaction can be summarized as follows:

CH2(COOCH3)2 + 2 NaOR + 2 CH3CH2X → (CH3CH2)2C(COOCH3)2 + 2 NaX + 2 ROH (where R is typically Et or Me, and X is I or Br)

It is crucial to use at least two equivalents of the base and the ethylating agent to drive the reaction to completion and obtain the desired dialkylated product.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the dialkylation of malonic esters. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.

3.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Dimethyl malonate | 132.12 | 1.154 | ≥99% |

| Sodium metal | 22.99 | 0.97 | ≥99% |

| Absolute Ethanol | 46.07 | 0.789 | ≥99.5% |

| Ethyl iodide | 155.97 | 1.95 | ≥99% |

| Diethyl ether | 74.12 | 0.713 | Anhydrous |

| Saturated NaCl solution | - | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - |

3.2. Equipment

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl2)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

3.3. Procedure

-

Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 9.2 g (0.4 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Dimethyl Malonate: To the freshly prepared sodium ethoxide solution, add 26.4 g (0.2 mol) of dimethyl malonate dropwise from the dropping funnel with stirring. The addition should be slow to control any exothermic reaction.

-

First Ethylation: After the addition of dimethyl malonate is complete, add 31.2 g (0.2 mol) of ethyl iodide dropwise through the dropping funnel. A white precipitate of sodium iodide may form.

-

Second Ethylation: After the first addition of ethyl iodide, prepare a second solution of sodium ethoxide by dissolving 9.2 g (0.4 mol) of sodium in 150 mL of absolute ethanol in a separate flask. Once the sodium has dissolved, add this solution to the reaction mixture. Then, add a second portion of 31.2 g (0.2 mol) of ethyl iodide dropwise.

-

Reflux: After the addition of all reagents, heat the reaction mixture to a gentle reflux for 2-3 hours to ensure the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

To the residue, add 100 mL of water to dissolve the sodium iodide.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Combine the organic layers and wash them with 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the diethyl ether using a rotary evaporator.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound. The boiling point of this compound is approximately 192 °C at atmospheric pressure.

-

Experimental Workflow

A Comprehensive Technical Guide to the Spectroscopic Data of Diethyl Dimethylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for diethyl dimethylmalonate (CAS No: 1619-62-1), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Chemical Structure

IUPAC Name: diethyl 2,2-dimethylpropanedioate[1] Molecular Formula: C₉H₁₆O₄[1][2][3] Molecular Weight: 188.22 g/mol [1][2][3]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.19 | Quartet | 4H | -OCH₂CH₃ |

| 1.41 | Singlet | 6H | -C(CH₃)₂ |

| 1.25 | Triplet | 6H | -OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[4]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.3 | C=O |

| 61.2 | -OCH₂CH₃ |

| 46.8 | -C(CH₃)₂ |

| 21.6 | -C(CH₃)₂ |

| 14.1 | -OCH₂CH₃ |

Solvent: CDCl₃[5]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2980-2940 | C-H stretch | Alkane |

| 1735 | C=O stretch | Ester |

| 1260-1230 | C-O stretch | Ester |

Technique: Neat or Liquid Film[1][2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 143 | 50.80 | [M - OCH₂CH₃]⁺ |

| 115 | 58.90 | [M - COOCH₂CH₃]⁺ |

| 88 | 99.99 | [M - COOCH₂CH₃ - C₂H₃]⁺ |

| 87 | 64.50 | [M - COOCH₂CH₃ - C₂H₄]⁺ |

| 73 | 33.60 | [COOCH₂CH₃]⁺ |

| 29 | 39.70 | [CH₂CH₃]⁺ |

Technique: Electron Ionization (EI)[1][3]

Experimental Workflows and Data Interpretation

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample like this compound.

References

- 1. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1619-62-1) IR Spectrum [m.chemicalbook.com]

- 3. This compound(1619-62-1) MS spectrum [chemicalbook.com]

- 4. This compound(1619-62-1) 1H NMR [m.chemicalbook.com]

- 5. This compound(1619-62-1) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Diethyl Dimethylmalonate and Its Isomer, Dimethyl Diethylmalonate

Introduction

The term "Diethyl Dimethylmalonate" can be ambiguous and may refer to two distinct chemical compounds: Diethyl 2,2-dimethylmalonate and Dimethyl 2,2-diethylmalonate. This technical guide provides a comprehensive overview of the physical and chemical characteristics of both isomers, tailored for researchers, scientists, and professionals in drug development. This document elucidates their individual properties, synthesis protocols, and reactivity, presenting data in a clear and accessible format to avoid confusion.

Diethyl 2,2-dimethylmalonate

Chemical Identity

-

IUPAC Name : Diethyl 2,2-dimethylpropanedioate[1]

-

Synonyms : this compound, Dimethylmalonic Acid Diethyl Ester, 2,2-Dimethylpropanedioic acid diethyl ester[2]

-

CAS Number : 1619-62-1[1]

-

Molecular Formula : C₉H₁₆O₄[1]

-

Molecular Weight : 188.22 g/mol [1]

Physical and Chemical Properties

The physical and chemical properties of Diethyl 2,2-dimethylmalonate are summarized in the table below. It is a clear, colorless liquid under standard conditions.[3]

| Property | Value | Reference |

| Boiling Point | 192 °C (lit.) | --INVALID-LINK-- |

| Density | 0.991 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.412 (lit.) | --INVALID-LINK-- |

| Flash Point | 71 °C (159.8 °F) - closed cup | --INVALID-LINK-- |

| Melting Point | -30.4°C | --INVALID-LINK-- |

Spectroscopic Data

-

¹H NMR : Spectroscopic data is available and indicates characteristic peaks for the ethyl and methyl groups.[4][5]

-

¹³C NMR : The ¹³C NMR spectrum shows distinct signals for the carbonyl, quaternary, methylene, and methyl carbons.[6]

-

Mass Spectrometry : The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns.[1][4] Key fragments can be observed at m/z values of 143, 116, 115, 88, 87, and 70.[4][6]

-

Infrared (IR) Spectroscopy : The IR spectrum displays a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester functional group.[7]

Synthesis of Diethyl 2,2-dimethylmalonate

A common method for the synthesis of Diethyl 2,2-dimethylmalonate is the alkylation of diethyl malonate with a methylating agent.

Experimental Protocol: Alkylation of Diethyl Malonate

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base : Add anhydrous potassium carbonate to the solution.

-

Alkylation : Add methyl iodide to the mixture.

-

Reaction : Heat the reaction mixture to reflux for several hours.

-

Work-up : After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified.

-

Purification : The crude product can be purified by vacuum distillation.

Dimethyl 2,2-diethylmalonate

Chemical Identity

-

IUPAC Name : Dimethyl 2,2-diethylpropanedioate[3]

-

Synonyms : Diethylmalonic Acid Dimethyl Ester[8]

-

CAS Number : 27132-23-6[3]

-

Molecular Formula : C₉H₁₆O₄[3]

-

Molecular Weight : 188.22 g/mol [3]

Physical and Chemical Properties

Dimethyl 2,2-diethylmalonate is a clear, colorless to almost colorless liquid.[9]

| Property | Value | Reference |

| Boiling Point | 97 °C at 17 mmHg (lit.) | --INVALID-LINK-- |

| Density | 1.04 g/mL at 25 °C (lit.) | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.427 (lit.) | --INVALID-LINK-- |

| Flash Point | 176 °F | --INVALID-LINK-- |

Spectroscopic Data

-

¹H NMR : The ¹H NMR spectrum is available, showing characteristic signals for the ethyl and methyl groups.

-

¹³C NMR : The ¹³C NMR spectrum provides data for the different carbon environments in the molecule.[3]

-

Mass Spectrometry : Mass spectral data is available, with a prominent peak at m/z 129.[3]

-

Infrared (IR) Spectroscopy : IR spectral data is available for this compound.[3]

Synthesis of Dimethyl 2,2-diethylmalonate

A general and widely used method for preparing dialkylated malonic esters is the sequential alkylation of a malonic ester. A detailed protocol for a similar compound, diethyl diethylmalonate, can be adapted for the synthesis of dimethyl 2,2-diethylmalonate.

Experimental Protocol: Synthesis of Diethyl Diethylmalonate (Adaptable for Dimethyl 2,2-diethylmalonate)

-

Preparation of Alkoxide : In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. For the synthesis of the dimethyl ester, sodium methoxide in methanol would be used.

-

First Alkylation : To the stirred, hot alkoxide solution, add diethyl malonate (or dimethyl malonate) dropwise, followed by the dropwise addition of ethyl iodide. The mixture is refluxed until it is neutral.

-

Second Alkylation : A second equivalent of sodium ethoxide is prepared and added to the reaction mixture, followed by another equivalent of ethyl iodide. The mixture is then refluxed overnight.

-

Work-up : The alcohol is removed by distillation under reduced pressure. The residue is treated with water and extracted with ether. The organic layer is dried over anhydrous sodium sulfate.

-

Purification : The solvent is evaporated, and the crude product is purified by vacuum distillation.

Chemical Reactivity of Substituted Malonates

Both Diethyl 2,2-dimethylmalonate and Dimethyl 2,2-diethylmalonate are derivatives of malonic acid and exhibit reactivity characteristic of esters. However, unlike diethyl malonate itself, the quaternary carbon atom between the two ester groups is fully substituted, which prevents further deprotonation and alkylation at this position.

Key reactions include:

-

Hydrolysis : The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid (2,2-dimethylmalonic acid or 2,2-diethylmalonic acid).

-

Transesterification : The ester groups can be exchanged by reaction with another alcohol in the presence of an acid or base catalyst.

-

Reduction : The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

Safety Information

-

Diethyl 2,2-dimethylmalonate : This compound is harmful if swallowed.[6] It is a combustible liquid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

-

Dimethyl 2,2-diethylmalonate : Detailed safety information is less readily available, but it should be handled with care in a well-ventilated area, following standard laboratory safety procedures.

This guide has provided a detailed comparison of the physical and chemical properties of Diethyl 2,2-dimethylmalonate and Dimethyl 2,2-diethylmalonate. By presenting their characteristics, synthesis, and reactivity in a structured format, this document aims to serve as a valuable resource for scientists and researchers, enabling them to select and utilize the appropriate isomer for their specific applications in organic synthesis and drug development.

References

- 1. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Dimethyl diethylmalonate | C9H16O4 | CID 117935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1619-62-1) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(1619-62-1) 13C NMR spectrum [chemicalbook.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. mdpi.com [mdpi.com]

- 9. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]

Diethyl Dimethylmalonate: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the health and safety considerations for diethyl dimethylmalonate (CAS No. 1619-62-1), a key intermediate in various organic syntheses, particularly within the cosmetic and pharmaceutical industries.[1] This document synthesizes critical data from safety data sheets and toxicological resources to ensure safe handling and emergency preparedness.

Chemical and Physical Properties

This compound is a diester of dimethylmalonic acid, presenting as a clear, colorless liquid.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C9H16O4 | [1][3][4] |

| Molecular Weight | 188.22 g/mol | [1][3][4] |

| Boiling Point | 197.0 °C at 760 mmHg | [1][3] |

| Melting Point | -30.4 °C | [3][5] |

| Flash Point | 71.1 °C | [1][3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 0.4 ± 0.3 mmHg at 25 °C | [3] |

| Water Solubility | Information not readily available. The related compound, diethyl malonate, has a water solubility of 23.2 g/L at 37 °C. | [6] |

| LogP | 1.40 | [3] |

Toxicological Information

The toxicological profile of this compound indicates that it is harmful if swallowed.[4] While comprehensive toxicological studies specifically on this compound are not widely available in public literature, data from structurally similar compounds, such as diethyl malonate, provide valuable insights through a read-across approach.

| Toxicity Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | Harmful if swallowed (Acute Tox. 4) | Not specified | [4] |

| Acute Dermal Toxicity (LD50) | > 16 mL/kg (for Diethyl Malonate) | Rabbit | [7] |

| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin (for Diethyl Malonate) | [6] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation (for Diethyl Malonate) | [6] | |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser (for Diethyl Malonate) | [6] | |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic (for Diethyl Malonate) | [6] | |

| Carcinogenicity | Shall not be classified as carcinogenic (for Diethyl Malonate) | [6] | |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant (for Diethyl Malonate) | [6] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

Signal Word: Warning[3]

Hazard Pictogram: [3]

-

GHS07 (Exclamation Mark)

Experimental Protocols

Detailed experimental protocols for toxicological assessment are critical for regulatory submissions and for ensuring the reproducibility of safety data. The following sections outline the methodologies for key toxicological endpoints, based on OECD guidelines, which would be applicable for the evaluation of this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[8] Animals are fasted prior to administration of the test substance.[1]

-

Dose Administration: The test substance is administered in a single dose by gavage.[8] The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[7]

-

Stepwise Procedure: The test begins with a group of three animals at a predefined dose level. The presence or absence of mortality in this group determines the next step, which may involve dosing another group of three animals at a lower or higher dose level.[8]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[1]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test evaluates the potential for a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animals: Albino rabbits are the preferred species.[9]

-

Test Substance Application: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[9] The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[6][9]

-

Observation: After the exposure period, the dressing and any residual test substance are removed.[6][9] The skin is then examined for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[6][9]

-

Scoring: Dermal reactions are scored according to a standardized grading system.[4]

Serious Eye Damage/Eye Irritation - OECD Guideline 492 (Reconstructed human Cornea-like Epithelium Test Method)

This in vitro method assesses the potential of a chemical to cause serious eye damage or irritation.

Methodology:

-

Test System: A three-dimensional reconstructed human cornea-like epithelial (RhCE) tissue model is used.[10]

-

Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue.[10] For liquid test articles, a typical application is 50 µL for a 30-minute exposure.[10]

-

Post-Exposure Incubation: Following exposure, the tissues are rinsed and incubated for a defined period to allow for the expression of cytotoxic effects.[11]

-

Viability Assessment: Tissue viability is determined using the MTT assay, which measures mitochondrial dehydrogenase activity.[10][11] A reduction in tissue viability below a certain threshold (e.g., 60%) indicates the potential for eye irritation or serious eye damage.[10]

Handling, Storage, and Emergency Procedures

Safe handling and storage practices are paramount to minimizing exposure risks in a laboratory setting. The following workflows and logical diagrams outline the necessary procedures.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Emergency Response - Spillage

Caption: Emergency response procedure for a this compound spill.

First Aid Measures

Caption: First aid measures for exposure to this compound.

Potential Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, it is likely to undergo hydrolysis by esterases, a common metabolic route for esters. This process would break down the diethyl ester into dimethylmalonic acid and ethanol.

Caption: A putative metabolic pathway for this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure to this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[12]

-

Skin Protection:

-

Respiratory Protection: If working in an area with inadequate ventilation, a suitable respirator should be used.[12]

Fire and Explosion Hazard

This compound is a combustible liquid.[9][14]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Hazards from Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be released.[6]

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[6]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[13]

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[6]

-

Hazardous Polymerization: Does not occur.[15]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] Do not allow the product to enter drains.[9]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. chembk.com [chembk.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. multichemindia.com [multichemindia.com]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Solubility of Diethyl Dimethylmalonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of diethyl dimethylmalonate (CAS 1619-62-1), a key intermediate in various organic syntheses. An understanding of its solubility profile is critical for optimizing reaction conditions, developing purification strategies, and formulating products. While precise quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative information from reliable sources and provides a framework for experimental determination.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound is a diester, possessing both polar (the two ester groups) and non-polar (the ethyl and dimethyl groups) characteristics. This amphiphilic nature suggests it will be soluble in a range of organic solvents.

Solubility Profile of this compound

Based on available data for this compound and structurally similar malonic acid esters, a qualitative assessment of its solubility in common organic solvents has been compiled. It is generally reported to have good solubility in many organic solvents.

Table 1: Qualitative Solubility of this compound and Related Esters in Common Organic Solvents

| Solvent Class | Solvent | This compound (Predicted/Inferred) | Diethyl Malonate[1] | Dimethyl Malonate[2][3] | Diethyl Butylmalonate[4] | Diethyl Methylmalonate[5] |

| Alcohols | Methanol | Soluble | Miscible | Miscible | Soluble | Soluble |

| Ethanol | Soluble | Miscible | Miscible | Soluble | Soluble | |

| Ethers | Diethyl Ether | Soluble | Miscible | Miscible | Soluble | N/A |

| Ketones | Acetone | Very Soluble | Very Soluble | N/A | Soluble | N/A |

| Esters | Ethyl Acetate | Soluble | N/A | N/A | N/A | N/A |

| Halogenated | Dichloromethane | Soluble | Soluble in Chloroform | N/A | Soluble in Chloroform | N/A |

| Chloroform | Soluble | Soluble | N/A | Soluble | N/A | |

| Aromatic | Toluene | Soluble | Soluble in Benzene | N/A | N/A | N/A |

| Alkanes | Hexane | Sparingly Soluble/Insoluble | N/A | N/A | N/A | N/A |

Note: "N/A" indicates that specific data was not found in the searched literature for that particular solvent and compound combination. The solubility of this compound is predicted based on its structural similarity to the other malonates and general principles of solubility.

Experimental Protocol for Solubility Determination

For precise quantitative analysis, the following experimental protocols can be employed. These are generalized methods that can be adapted for specific laboratory settings and equipment.

Gravimetric Method for Saturated Solutions

This method involves preparing a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected organic solvents (high purity)

-

Scintillation vials or sealed test tubes

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the solution to settle, letting any undissolved solute sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, accurately weigh the vial containing the residual this compound.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solute and the volume of the solvent used.

-

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable for more rapid and high-throughput solubility screening, especially when a chromophore is present or when using HPLC.

Materials:

-

Same as the gravimetric method, plus:

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Quartz cuvettes (for UV-Vis)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Generation of Calibration Curve:

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Plot a calibration curve of absorbance/peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

-

After filtration, dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For applications requiring precise solubility data, experimental determination using the outlined protocols is strongly recommended.

References

The Genesis of a Synthetic Workhorse: An In-depth Technical Guide to Diethyl Dimethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dimethylmalonate, a dialkylated derivative of diethyl malonate, represents a cornerstone in the edifice of modern organic synthesis. Its discovery and the development of its synthetic routes are intrinsically linked to the broader history of malonic ester chemistry, a field that has provided chemists with a powerful tool for carbon-carbon bond formation. This technical guide delves into the historical context of this compound's emergence, its key physicochemical and spectral properties, detailed historical and modern synthetic protocols, and its pivotal role in the development of pharmaceuticals, most notably the barbiturate class of drugs.

Historical Perspective: The Dawn of Malonic Ester Synthesis

The story of this compound begins not with its own discrete discovery, but with the pioneering work on malonic acid and its esters in the 19th century. The synthesis of barbituric acid by Adolf von Baeyer in 1864, initially from alloxan dibromide, laid the groundwork for a new class of compounds.[1] Shortly after, in 1879, Édouard Grimaux synthesized barbituric acid from malonic acid and urea.[1] This early work highlighted the potential of malonic acid derivatives in constructing complex heterocyclic scaffolds.

The true synthetic utility of malonic esters was unlocked through the development of the malonic ester synthesis, a reaction that allows for the alkylation of the α-carbon of diethyl malonate.[2] This process, which involves the deprotonation of the acidic methylene proton followed by nucleophilic substitution with an alkyl halide, provided a versatile method for the preparation of substituted acetic acids. While a single, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a direct and logical extension of this foundational work on malonic ester alkylation. The ability to introduce two alkyl groups onto the central carbon atom, a process known as dialkylation, was a significant advancement, enabling the synthesis of a wide array of disubstituted acetic acid derivatives and, crucially, the 5,5-disubstituted barbiturates.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₄ | [3] |

| Molar Mass | 188.22 g/mol | [3] |

| Density | 0.991 g/mL at 25 °C | |

| Boiling Point | 192 °C | |

| Refractive Index (n²⁰/D) | 1.412 |

Table 2: Spectroscopic Data of this compound

| ¹H NMR (Proton NMR) | ||

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.19 | Quartet | -OCH₂CH₃ |

| 1.43 | Singlet | -C(CH₃)₂ |

| 1.25 | Triplet | -OCH₂CH₃ |

| ¹³C NMR (Carbon NMR) | ||

| Chemical Shift (ppm) | Assignment | |

| 171.5 | C=O | |

| 61.2 | -OCH₂CH₃ | |

| 52.5 | -C(CH₃)₂ | |

| 21.9 | -C(CH₃)₂ | |

| 14.1 | -OCH₂CH₃ | |

| IR (Infrared) Spectroscopy | ||

| Wavenumber (cm⁻¹) | Assignment | |

| 2980-2940 | C-H stretch (alkane) | |

| 1735 | C=O stretch (ester) | |

| 1250-1150 | C-O stretch (ester) | |

| Mass Spectrometry (MS) | ||

| m/z | Relative Intensity (%) | Proposed Fragment |

| 188 | Low | [M]⁺ |

| 143 | High | [M - OCH₂CH₃]⁺ |

| 115 | High | [M - COOCH₂CH₃]⁺ |

| 88 | High | [CH₃C(OH)=C=O]⁺ |

| 87 | High | [M - COOCH₂CH₃ - C₂H₄]⁺ |

Experimental Protocols

The synthesis of this compound is a classic example of the malonic ester synthesis. Below are detailed protocols for its preparation.

Protocol 1: Synthesis of this compound via Stepwise Alkylation

This protocol is adapted from historical methods for the dialkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Methyl iodide

-

Diethyl ether

-

Calcium chloride (anhydrous)

-

Sodium sulfate (anhydrous)

-

Apparatus for reflux, distillation, and extraction

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.

-

First Alkylation (Mono-methylation): To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a precipitate.

-

Add one equivalent of methyl iodide to the reaction mixture and reflux until the reaction is complete (the mixture becomes neutral).

-

Second Alkylation (Di-methylation): Prepare a second equivalent of sodium ethoxide in a separate flask. Add the mono-methylated diethyl malonate intermediate to this solution.

-

Add a second equivalent of methyl iodide and reflux the mixture until the reaction is complete.

-

Work-up: After cooling, remove the excess ethanol by distillation under reduced pressure. To the residue, add water and extract the this compound with diethyl ether.

-

Dry the ethereal extracts over anhydrous sodium sulfate.

-

Purification: Remove the diethyl ether by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Expected Yield: 75-85%

Protocol 2: One-Pot Synthesis of this compound

This protocol offers a more streamlined approach to the synthesis.

Materials:

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Magnesium sulfate (anhydrous)

-

Apparatus for reaction under inert atmosphere, extraction, and distillation

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add diethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

Dialkylation: Cool the resulting enolate solution back to 0 °C.

-

Add two equivalents of methyl iodide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation.

Expected Yield: 80-90%

Application in Drug Development: The Synthesis of Barbiturates

A significant historical and industrial application of dialkylated malonic esters, including this compound, is in the synthesis of barbiturates. These compounds, first introduced in the early 20th century, were widely used as sedatives, hypnotics, and anticonvulsants.[4] The general synthesis involves the condensation of a disubstituted diethyl malonate with urea.

Workflow for the Synthesis of a Dimethyl-Substituted Barbiturate

The following diagram illustrates the logical workflow for the synthesis of 5,5-dimethylbarbituric acid, a derivative of barbituric acid, starting from diethyl malonate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Barbiturates using Diethyl Dimethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] First synthesized in 1864, the parent compound, barbituric acid, is not pharmacologically active itself. However, its derivatives, substituted at the C-5 position of the pyrimidine ring, have been historically significant as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][2]

The synthesis of barbiturates is a classic example of medicinal chemistry, typically achieved through the condensation of a substituted malonic ester with urea.[1][3] This process relies on two fundamental organic reactions: the alkylation of a malonic ester to introduce the desired substituents, followed by a condensation reaction with urea to form the heterocyclic barbiturate ring.[1][2] To synthesize 5,5-disubstituted barbiturates, the alkylation of the malonic ester must be completed before the cyclization reaction with urea.[4]

These notes provide a detailed protocol for the synthesis of 5,5-dimethylbarbituric acid, using diethyl dimethylmalonate as the starting material. The methodology is adapted from the well-established procedure for synthesizing the parent barbituric acid.[5][6]

General Synthesis Pathway

The core of the synthesis is a condensation reaction between this compound and urea. This reaction is typically facilitated by a strong base, such as sodium ethoxide, which is prepared in situ from sodium metal and absolute ethanol. The base deprotonates urea, enhancing its nucleophilicity, which then attacks the carbonyl carbons of the malonic ester, leading to cyclization and the formation of the barbiturate ring with the elimination of ethanol.[1][7]

Reaction:

This compound + Urea → 5,5-Dimethylbarbituric Acid + 2 Ethanol

Experimental Protocol: Synthesis of 5,5-Dimethylbarbituric Acid

This protocol is adapted from the standard synthesis of barbituric acid.[1][5][6]

Materials:

-

Sodium metal

-

Absolute Ethanol (EtOH)

-

This compound

-

Urea (dry)

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

Apparatus:

-

2 L round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath or heating mantle

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and stirrer, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. This exothermic reaction produces a solution of sodium ethoxide. Ensure all the sodium has reacted before proceeding.[5]

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 87 g (0.5 mol) of this compound.[6] In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[1][5]

-

Condensation Reaction: After ensuring the components are well-mixed, heat the mixture to reflux using an oil bath set to approximately 110°C. Continue refluxing for 7 hours. A white solid, the sodium salt of the barbiturate, should precipitate during this time.[5][6]

-

Work-up and Isolation: After the reflux period, add 500 mL of hot (approx. 50°C) water to the reaction mixture to dissolve the precipitated solid.[5]

-

Acidification: Slowly add concentrated hydrochloric acid (approx. 45 mL) to the solution until it is acidic to litmus paper. This step protonates the barbiturate salt, causing the 5,5-dimethylbarbituric acid to precipitate out of the solution.[1][6]

-

Crystallization and Purification: Cool the clear solution in an ice bath overnight to ensure complete crystallization of the product.[5]

-

Final Product Collection: Collect the white crystalline product using a Büchner funnel. Wash the crystals with a small amount of cold water (approx. 50 mL) to remove any remaining impurities. Dry the product in an oven at 105–110°C for 3-4 hours.[5][6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 5,5-dimethylbarbituric acid based on the described protocol.

| Compound | Formula | MW ( g/mol ) | Amount Used | Moles (mol) | Molar Ratio |

| This compound | C₉H₁₆O₄ | 188.22 | 87 g | 0.46 | 1 |

| Urea | CH₄N₂O | 60.06 | 30 g | 0.50 | 1.08 |

| Sodium | Na | 22.99 | 11.5 g | 0.50 | 1.08 |

| Product | |||||

| 5,5-Dimethylbarbituric Acid | C₆H₈N₂O₃ | 156.14 | Theoretical: 71.8 g | 0.46 | 1 |

| Yield (based on 75%)* | Actual: ~53.9 g | 0.35 |

*Note: The 75% yield is an estimation based on the reported yield for the synthesis of the parent barbituric acid (72-78%).[5][6] Actual yields may vary.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 5,5-dimethylbarbituric acid.

Reaction Mechanism Pathway

Caption: Mechanism of barbiturate synthesis via condensation.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]

Application Notes and Protocols: Michael Addition with Malonic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceutical intermediates. Among the various nucleophiles, stabilized carbanions derived from active methylene compounds like diethyl malonate and dimethyl malonate are exemplary Michael donors.[2] The electron-withdrawing nature of the two ester groups in these malonates renders the α-carbon acidic, facilitating the formation of a resonance-stabilized enolate in the presence of a base.[3] This enolate then adds to the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, leading to the formation of a 1,5-dicarbonyl compound.[2]

This application note provides detailed protocols for the Michael addition reaction using diethyl malonate and dimethyl malonate with various catalysts and substrates. It also includes a summary of quantitative data and diagrams to illustrate the reaction mechanism and experimental workflow.

Reaction Mechanism

The base-catalyzed Michael addition of a malonic ester to an α,β-unsaturated carbonyl compound proceeds through the following steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from the malonic ester to form a resonance-stabilized enolate ion.[4][5]

-

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated compound in a conjugate addition.[5]

-

Protonation: The resulting enolate intermediate is protonated by a protic solvent or upon acidic workup to yield the final Michael adduct.[4][5]

This thermodynamically controlled reaction is often reversible.[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to Chalcone

This protocol describes a general procedure for the base-catalyzed Michael addition of diethyl malonate to a chalcone.

Materials:

-

Diethyl malonate

-

Substituted Chalcone

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (catalytic amount) in absolute ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.2 equivalents) dropwise with stirring.

-

Add the chalcone (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone using a Nickel-Sparteine Catalyst.[6]

This protocol details an enantioselective Michael addition catalyzed by a chiral nickel complex.[6]

Materials:

-

Nickel(II) chloride (NiCl₂)[6]

-

(-)-Sparteine[6]

-

Dry Toluene[6]

-

Chalcone[6]

-

Diethyl malonate[6]

-

Dilute HCl[6]

-

Ethyl acetate[6]

Procedure:

-

Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry Toluene (5 mL) at room temperature for 6 hours.[6]

-

Reaction Setup: To the catalyst mixture, add chalcone (1.0 equivalent) portion-wise and continue stirring for an additional 30 minutes.[6]

-

Addition of Nucleophile: Slowly add a solution of diethyl malonate (1.2 equivalents) in dry Toluene (2 mL) to the reaction flask.[6]

-

Reaction and Work-up: Stir the reaction at 25°C and monitor by TLC. Once the starting material is consumed (approximately 12 hours), quench the reaction with dilute HCl.[6]

-

Extract the aqueous layer with ethyl acetate.[6]

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 3: Organocatalyzed Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one.[7]

This protocol describes the use of a heterobimetallic complex for an asymmetric Michael addition.[7]

Materials:

-

(S)-Ga-Na-BINOL catalyst ((S)-2)[7]

-

Dimethyl malonate[7]

-

2-Cyclopenten-1-one[7]

-

Anhydrous Tetrahydrofuran (THF)[7]

-

Saturated aqueous sodium bicarbonate (NaHCO₃)[7]

-

Brine[7]

-

Anhydrous sodium sulfate (Na₂SO₄)[7]

Procedure:

-

To a solution of the (S)-Ga-Na-BINOL catalyst in anhydrous THF, add dimethyl malonate.[7]

-

Cool the mixture and add 2-cyclopenten-1-one.[7]

-

Stir the reaction at low temperature and monitor its progress by TLC.[7]

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.[7]

-

Extract the mixture with an appropriate organic solvent.[7]

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[7]

Data Presentation

The following table summarizes quantitative data for representative Michael addition reactions of malonic esters.

| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Diethyl Malonate | Chalcone | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 25 | 12 | 90 | 86 | [6] |

| Diethyl Malonate | 4-Chlorochalcone | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 25 | 12 | 90 | 87 | [8] |

| Diethyl Malonate | 2-Chlorochalcone | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 25 | 12 | 89 | 83 | [8] |

| Diethyl Malonate | 4-Methoxychalcone | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 25 | 13 | 85 | 85 | [8] |

| Diethyl Malonate | trans-β-Nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | RT | 4 | N/A | 94 | [9] |

| Dimethyl Malonate | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL complex | THF | -20 | 24 | 90 | 99 | [7] |

Mandatory Visualization

Caption: General mechanism of the base-catalyzed Michael addition.

Caption: A typical experimental workflow for the Michael addition.

References

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. adichemistry.com [adichemistry.com]

- 3. byjus.com [byjus.com]

- 4. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 5. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 6. longdom.org [longdom.org]

- 7. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

Application Note: Synthesis of Diethyl Dimethylmalonate via Alkylation

Introduction

The malonic ester synthesis is a cornerstone reaction in organic chemistry, providing a versatile method for the preparation of substituted carboxylic acids.[1][2] This application note details the specific protocol for the dialkylation of diethyl malonate to produce diethyl dimethylmalonate, a valuable intermediate in the synthesis of various pharmaceuticals, including barbiturates, and other fine chemicals.[3] The reaction proceeds through the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile in a subsequent SN2 reaction with an alkyl halide.[2][4] This process is performed sequentially to achieve dimethylation.

The α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two flanking carbonyl groups, allowing for facile deprotonation by a moderately strong base like sodium ethoxide.[2][5] The resulting enolate can then be alkylated.[6] To achieve dialkylation, the process of deprotonation followed by alkylation is repeated a second time.[6][7] Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired dialkylated product and minimize mono-alkylated impurities.[7]

Overall Reaction Scheme

The synthesis involves a two-step methylation process:

-

First Methylation: Diethyl malonate is deprotonated with sodium ethoxide to form the sodium enolate, which is then treated with methyl iodide to yield diethyl methylmalonate.

-

Second Methylation: A second equivalent of sodium ethoxide is used to deprotonate the diethyl methylmalonate, followed by the addition of another equivalent of methyl iodide to produce the final product, this compound.

Chemical Equation: CH₂(COOC₂H₅)₂ + 2 NaOEt + 2 CH₃I → C(CH₃)₂(COOC₂H₅)₂ + 2 NaI

Experimental Protocol

This protocol describes the synthesis of this compound starting from diethyl malonate using sodium ethoxide (generated in situ from sodium and ethanol) and methyl iodide.

Materials and Equipment:

-

Reagents: Diethyl malonate, sodium metal, absolute ethanol, methyl iodide, diethyl ether, saturated sodium chloride solution (brine), anhydrous sodium sulfate.

-

Equipment: Flame-dried three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Procedure:

-

Preparation of Sodium Ethoxide Solution (First Equivalent):

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150 mL of absolute ethanol.

-

Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces through the side neck. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere (e.g., nitrogen).

-

Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

-

-

First Alkylation:

-

To the freshly prepared sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise from a dropping funnel over 30 minutes with continuous stirring. A thick white precipitate of the sodium salt of diethyl malonate may form.[8]

-

After the addition is complete, add 14.2 g (0.1 mol) of methyl iodide dropwise.

-

Heat the reaction mixture to a gentle reflux using a heating mantle for 1-2 hours, or until the reaction appears complete by TLC analysis.

-

-

Second Alkylation:

-

Cool the reaction mixture to room temperature.

-

Prepare a second equivalent of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 75 mL of absolute ethanol in a separate flask, then add this solution to the main reaction flask.

-

Add a second portion of 14.2 g (0.1 mol) of methyl iodide dropwise to the stirred mixture.

-

Heat the mixture to reflux for an additional 2-4 hours.[7] Monitor the reaction by TLC or GC to confirm the consumption of the mono-alkylated intermediate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.[7]

-

Add 100 mL of water to the residue to dissolve the sodium iodide byproduct.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation. The boiling points of diethyl malonate, diethyl methylmalonate, and this compound are very close, so careful fractional distillation is required for high purity.[9]

-

Data Presentation

The following table summarizes the quantities and molar equivalents for the synthesis.

| Reagent | Molecular Wt. ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |

| Diethyl Malonate | 160.17 | 0.1 | 1.0 | 16.0 g (15.2 mL) |

| Sodium (1st eq.) | 22.99 | 0.1 | 1.0 | 2.3 g |

| Methyl Iodide (1st eq.) | 141.94 | 0.1 | 1.0 | 14.2 g (6.2 mL) |

| Sodium (2nd eq.) | 22.99 | 0.1 | 1.0 | 2.3 g |

| Methyl Iodide (2nd eq.) | 141.94 | 0.1 | 1.0 | 14.2 g (6.2 mL) |

| Absolute Ethanol | 46.07 | - | Solvent | ~225 mL |

Safety Precautions

-

Sodium Metal: Highly reactive with water, producing flammable hydrogen gas. Handle with care under an inert atmosphere.

-

Sodium Ethoxide: Corrosive and water-reactive. Causes severe skin burns and eye damage.[10][11] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[10]

-

Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled.[12] It is also a suspected carcinogen.[12][13] All manipulations should be performed in a chemical fume hood.[12]

-

General: The reaction is exothermic and generates flammable gases. Ensure the setup is secure and away from ignition sources.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainkart.com [brainkart.com]

- 7. benchchem.com [benchchem.com]

- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. westliberty.edu [westliberty.edu]

- 13. merckmillipore.com [merckmillipore.com]

The Versatility of Diethyl Dimethylmalonate in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl dimethylmalonate, and its closely related parent compound diethyl malonate, are cornerstone reagents in the synthesis of a diverse array of pharmaceutical agents. The presence of a reactive methylene group flanked by two ester functionalities provides a versatile scaffold for the introduction of various substituents, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).

Core Applications in Pharmaceutical Synthesis

The primary application of this compound and related malonic esters in pharmaceutical synthesis lies in the formation of 5,5-disubstituted barbituric acids, a class of drugs that act as central nervous system depressants. Additionally, these reagents are pivotal in the synthesis of certain NSAIDs and anticonvulsants.

Table 1: Overview of Pharmaceuticals Synthesized Using Diethyl Malonate Derivatives

| Pharmaceutical Class | Specific Drug Example | Starting Malonate Derivative | Key Reaction Type |

| Barbiturates | Barbital | Diethyl diethylmalonate | Condensation with urea |

| Barbiturates | Phenobarbital | Diethyl phenylmalonate | Alkylation followed by condensation with urea |

| NSAIDs | Carprofen | Diethyl methylmalonate | Multi-step synthesis involving coupling and cyclization |

| NSAIDs | Phenylbutazone | Diethyl n-butylmalonate | Condensation with hydrazobenzene |

Experimental Protocols

Protocol 1: Synthesis of Barbital from Diethyl Diethylmalonate

This protocol details the condensation of diethyl diethylmalonate with urea to form barbital (5,5-diethylbarbituric acid).

Reaction Scheme:

-

Diethyl diethylmalonate + Urea → Barbital

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl diethylmalonate

-

Urea (pulverized and dried)

-

Concentrated hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 16 g of sodium in 300 g of absolute ethanol. Allow the solution to cool to room temperature.[1]

-

Addition of Reactants: To the sodium ethoxide solution, add 50 g of diethyl diethylmalonate. Gently warm the mixture to dissolve 20 g of pulverized and dried urea.[1]

-

Reaction: Heat the reaction mixture in an autoclave at 108°C for 5 hours. A precipitate of the sodium salt of barbital will form.[1]

-

Isolation and Purification: Filter the precipitated sodium salt and wash it with alcohol. Dissolve the salt in water and acidify with concentrated hydrochloric acid to precipitate free barbital. The crude product can be recrystallized from water to yield pure barbital.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 27.5 g | [1] |

| Melting Point | 183-185°C | [1] |

Protocol 2: Synthesis of a Carprofen Intermediate using Diethyl Methylmalonate

This protocol outlines the initial steps in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug, starting with the reaction of diethyl methylmalonate with 2-cyclohexen-1-one.[2]

Reaction Scheme:

-

2-cyclohexen-1-one + Diethyl methylmalonate → Diethyl 2-(3-oxocyclohexyl)propane-1,1-dicarboxylate

Materials:

-

2-cyclohexen-1-one

-

Diethyl methylmalonate

Procedure:

The synthesis involves the reaction of 2‐cyclohexen‐1‐one with diethyl methyl malonate.[2] This intermediate is then subjected to a Fischer indolization by treatment with p‐chlorophenylhydrazine hydrochloride, followed by aromatization with chloranil.[2] The final step is a decarboxylation reaction to yield carprofen.[2]

Protocol 3: General Synthesis of Phenylbutazone using a Diethyl Malonate Derivative

Phenylbutazone, an NSAID, is synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene.

Reaction Scheme:

-

Diethyl n-butylmalonate + Hydrazobenzene → Phenylbutazone

Procedure:

The synthesis is achieved by the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.[3] This reaction leads to the formation of the pyrazolidine-3,5-dione ring structure of phenylbutazone through lactamization.[3] A detailed patent describes a synthesis method for the intermediate diethyl n-butylmalonate.[4][5]

Specific quantitative data such as yield and detailed reaction conditions for the final condensation step are not provided in the readily available literature.

Visualization of Key Processes

Experimental Workflow: Synthesis of Barbital

The following diagram illustrates the key steps in the synthesis of Barbital.

Caption: Workflow for the synthesis of Barbital.

Signaling Pathway: Mechanism of Action of Barbiturates

Barbiturates exert their effects primarily through the potentiation of the γ-aminobutyric acid (GABA) neurotransmitter system at the GABA-A receptor, which is a ligand-gated ion channel.

Caption: Barbiturate action on the GABA-A receptor.

Barbiturates bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[6] This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening.[6][7][8] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and producing the characteristic central nervous system depressant effects of this drug class.[7][8][9] In addition to potentiating GABA, barbiturates can also block AMPA and kainate receptors, which are involved in excitatory neurotransmission.[6] At higher concentrations, they can directly activate the GABA-A receptor.[10]

References

- 1. prepchem.com [prepchem.com]

- 2. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylbutazone - Wikipedia [en.wikipedia.org]

- 4. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]

- 5. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]

- 6. Barbiturate - Wikipedia [en.wikipedia.org]